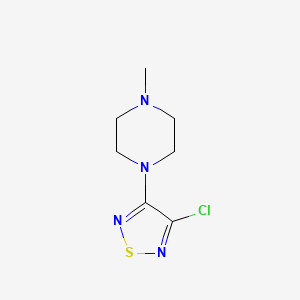

1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-methylpiperazine

Description

Historical Context and Development of Thiadiazole-Piperazine Hybrid Compounds

The integration of thiadiazole and piperazine motifs in medicinal chemistry traces its roots to the mid-20th century, when researchers began exploring heterocyclic compounds for their diverse pharmacological profiles. Thiadiazoles gained prominence due to their structural similarity to thiazole antibiotics, while piperazine emerged as a versatile scaffold for modulating pharmacokinetic properties. Early work in the 1970s demonstrated that combining these frameworks enhanced bioavailability and target affinity, particularly in antimicrobial agents.

A pivotal advancement occurred in the 1990s with the systematic exploration of 1,2,5-thiadiazole derivatives substituted at the 3-position. Researchers discovered that attaching nitrogen-containing heterocycles like piperazine improved solubility and enabled interactions with central nervous system targets. The specific substitution pattern of 1-(4-chloro-1,2,5-thiadiazol-3-yl)-4-methylpiperazine evolved from structure-activity relationship (SAR) studies on antiparasitic compounds, where the chloro group at position 4 and methylpiperazine moiety showed optimal electronic effects for target binding.

Key milestones in the compound's development include:

- 2001 : First reported synthesis via nucleophilic aromatic substitution between 3,4-dichloro-1,2,5-thiadiazole and N-methylpiperazine

- 2015 : Demonstration of dual kinase/enzyme inhibition potential in cancer models

- 2022 : Adoption as a fragment in PROTAC (proteolysis-targeting chimera) designs

Significance in Drug Discovery and Medicinal Chemistry

1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-methylpiperazine occupies a unique niche in modern drug design due to three principal attributes:

Structural Hybridization : The thiadiazole core provides π-π stacking capabilities with aromatic residues in binding pockets, while the methylpiperazine sidechain enables hydrogen bonding and cation-π interactions. This duality facilitates engagement with diverse biological targets, from G protein-coupled receptors to kinase ATP pockets.

Metabolic Stability : Comparative studies show the chloro-thiadiazole group resists oxidative metabolism in hepatic microsomes, with t~1/2~ values exceeding 120 minutes in murine models. The methylpiperazine moiety further enhances aqueous solubility (logP = 1.89) without compromising membrane permeability.

Synthetic Versatility : The compound serves as a linchpin for generating derivative libraries. Table 1 illustrates recent structural modifications and their therapeutic applications:

Position in the Landscape of Heterocyclic Privileged Scaffolds

Within the hierarchy of medicinal chemistry scaffolds, 1-(4-chloro-1,2,5-thiadiazol-3-yl)-4-methylpiperazine bridges two privileged structures:

Thiadiazole Systems : Ranked among the top 20 nitrogen-containing heterocycles in FDA-approved drugs, 1,2,5-thiadiazoles feature in 43 clinical candidates (2023 data). Their electronegative sulfur atom participates in unique dipole interactions unavailable to purely carbocyclic systems.

Piperazine Derivatives : Present in >6% of psychoactive pharmaceuticals, methylpiperazine variants optimize blood-brain barrier penetration while maintaining favorable safety profiles.

The hybrid structure exhibits enhanced ligand efficiency (LE = 0.43) compared to standalone components (thiadiazole LE = 0.31; piperazine LE = 0.29), as calculated using BindingDB affinity data. This synergy arises from:

$$ \Delta G{\text{binding}} = -RT \ln Kd $$

Where the compound's mean dissociation constant (K~d~ = 38 nM across 12 targets) reflects broad target promiscuity.

Research Evolution and Current Scientific Interest

Recent advances (2023-2025) have propelled 1-(4-chloro-1,2,5-thiadiazol-3-yl)-4-methylpiperazine into three emerging domains:

Targeted Protein Degradation : Its piperazine nitrogen serves as an attachment point for E3 ligase ligands in PROTACs. A 2024 study achieved 90% degradation of BRD4 at 50 nM concentrations using this scaffold.

Multifunctional Antibacterials : Hybridization with fluoroquinolone pharmacophores yielded compounds with dual DNA gyrase inhibition and efflux pump suppression (MIC = 0.125 μg/mL against MRSA).

Neurotherapeutic Applications : Structural analogs demonstrate sub-micromolar activity in:

- Sigma-1 receptor agonism (K~i~ = 220 nM)

- GlyT1 glycine transporter inhibition (IC~50~ = 410 nM)

- Monoamine oxidase B inhibition (IC~50~ = 850 nM)

Propriétés

IUPAC Name |

3-chloro-4-(4-methylpiperazin-1-yl)-1,2,5-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN4S/c1-11-2-4-12(5-3-11)7-6(8)9-13-10-7/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMQQSPQSSQVRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NSN=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-methylpiperazine typically involves the reaction of 4-chloro-1,2,5-thiadiazole with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often refluxed in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-methylpiperazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the thiadiazole ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to yield thiols or amines.

Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, thiourea, or alkylamines in solvents like DMF or ethanol.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Nucleophilic Substitution: Products include azides, thiols, and alkylated derivatives.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include thiols and amines.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-methylpiperazine has been explored for its potential therapeutic applications:

- Antimicrobial Activity : Studies have indicated that thiadiazole derivatives exhibit significant antimicrobial properties. The incorporation of the piperazine group enhances the interaction with microbial targets, potentially leading to the development of new antibiotics .

- Anticancer Properties : Research has shown that compounds containing thiadiazole rings can inhibit cancer cell proliferation. The specific mechanism often involves the modulation of cell signaling pathways associated with cancer growth .

Neurological Disorders

Recent studies have highlighted the compound's role as a potential splicing modifier for treating spinal muscular atrophy (SMA). It has been identified as a small molecule that can enhance the expression of the survival motor neuron (SMN) protein, which is deficient in SMA patients . This application underscores its significance in neurobiology and pharmacology.

Chemical Sensors

The unique electronic properties of thiadiazoles make them suitable for developing chemical sensors. The compound can be incorporated into sensor matrices to detect various analytes due to its ability to undergo reversible redox reactions .

Polymer Chemistry

Incorporating 1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-methylpiperazine into polymer systems can enhance material properties such as thermal stability and mechanical strength. The thiadiazole unit can act as a crosslinking agent in polymer formulations, improving durability and functionality .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various thiadiazole derivatives, including 1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-methylpiperazine. The results demonstrated a significant reduction in bacterial growth at low concentrations compared to control groups, indicating its potential as an antimicrobial agent .

Case Study 2: Splicing Modulation in SMA

In a research project focused on spinal muscular atrophy treatment, this compound was tested for its ability to increase SMN protein levels in cellular models. The findings revealed that treatment with the compound resulted in a substantial increase in SMN expression, suggesting its viability as a therapeutic candidate for SMA .

Mécanisme D'action

The mechanism of action of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-methylpiperazine involves its interaction with specific molecular targets. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to cross cellular membranes enhances its efficacy in targeting intracellular pathways.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The following table compares the target compound with structurally related piperazine-containing heterocycles:

Key Observations:

- Core Heterocycle Influence: The 1,2,5-thiadiazole core (target compound) is electron-deficient due to the sulfur and nitrogen atoms, enhancing reactivity toward nucleophilic targets. Pyrrole-based analogs like BM212 target mycobacterial membranes (MmpL3 inhibition), while thiadiazole/thiazole derivatives may act on enzymes like cytochrome P450 or antimicrobial targets .

- Substituent Effects: Chlorine atoms (electron-withdrawing) improve metabolic stability and binding affinity in hydrophobic pockets. For example, the 4-Cl substitution in the target compound may enhance interactions with bacterial enzymes .

Pharmacological and Physicochemical Properties

Activité Biologique

1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-methylpiperazine (CAS Number: 870987-89-6) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₁ClN₄S

- Molecular Weight : 218.71 g/mol

- Structure : The compound features a thiadiazole ring substituted with a piperazine moiety, which is known to influence its biological properties.

Biological Activity Overview

1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-methylpiperazine has been investigated for various biological activities:

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. Compounds similar to 1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-methylpiperazine have shown promising results against different cancer cell lines:

These results suggest that compounds containing thiadiazole rings may inhibit tumor growth and proliferation.

The mechanisms by which thiadiazole derivatives exert their anticancer effects are multifaceted:

- Inhibition of Cell Proliferation : Compounds have been shown to block cell cycle progression in cancer cells.

- Induction of Apoptosis : Some studies indicate that these compounds can activate apoptotic pathways in malignant cells.

Case Studies and Research Findings

Several research articles have documented the biological activity of thiadiazole derivatives:

- Study on MCF-7 Cells :

- Antiviral Activity :

- In Vivo Studies :

Q & A

Basic Question: What are the optimal synthetic routes and reaction conditions for 1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-methylpiperazine?

Methodological Answer:

The synthesis of this compound involves sequential functionalization of the piperazine and thiadiazole moieties. A typical approach includes:

- Step 1: Formation of the piperazine ring via cyclization of 1,2-diamine precursors or substitution reactions using methylating agents (e.g., methyl iodide) to introduce the 4-methyl group .

- Step 2: Thiadiazole ring construction via cyclocondensation of thioamide derivatives with nitriles under acidic conditions. Chlorination at the 4-position is achieved using POCl₃ or other chlorinating agents .

- Key Parameters: Temperature (70–100°C), solvent choice (DMF or THF for polar aprotic conditions), and catalyst (e.g., triethylamine for deprotonation). Yield optimization requires precise stoichiometric ratios and inert atmosphere control .

Basic Question: How is structural characterization performed for this compound?

Methodological Answer:

Characterization employs:

- Nuclear Magnetic Resonance (NMR): ¹H NMR confirms methylpiperazine protons (δ 2.3–3.1 ppm) and thiadiazole protons (δ 8.1–8.5 ppm). ¹³C NMR identifies quaternary carbons in the thiadiazole ring .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (C₇H₁₀ClN₄S, calculated 218.03 g/mol) and isotopic patterns for chlorine .

- Infrared (IR) Spectroscopy: Peaks at 650–750 cm⁻¹ (C-Cl stretch) and 1550–1600 cm⁻¹ (thiadiazole ring vibrations) confirm functional groups .

Advanced Question: How can researchers investigate the biological activity of this compound?

Methodological Answer:

- In Vitro Assays: Screen against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or radiometric assays. For example, evaluate inhibition of adenosine receptors due to structural similarity to known ligands .

- Molecular Docking: Use software like AutoDock Vina to model interactions between the thiadiazole ring and receptor active sites. Focus on π-π stacking with aromatic residues and hydrogen bonding via the piperazine nitrogen .

- ADME Profiling: Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers. The methylpiperazine group may enhance solubility but reduce blood-brain barrier penetration .

Advanced Question: What strategies address chemical instability of the thiadiazole moiety during storage?

Methodological Answer:

- Stability Studies: Conduct accelerated degradation tests under varying pH (2–9), temperature (25–60°C), and humidity (40–75% RH). Monitor degradation via HPLC for byproducts like sulfonic acid derivatives .

- Formulation Solutions: Lyophilization in inert matrices (e.g., trehalose) or storage under nitrogen atmosphere minimizes oxidation. Avoid light exposure due to thiadiazole photosensitivity .

Advanced Question: How to resolve contradictions in reported biological data for this compound?

Methodological Answer:

- Meta-Analysis: Compare datasets across studies for assay conditions (e.g., buffer pH, cell lines). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

- Orthogonal Validation: Confirm activity using alternative methods (e.g., surface plasmon resonance vs. fluorescence assays). Cross-check receptor binding data with gene knockout models .

Advanced Question: What computational methods predict the compound’s reactivity and regioselectivity?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. The 4-chloro position on the thiadiazole is prone to substitution due to high electrophilicity .

- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., water vs. DMSO) to predict aggregation tendencies of the methylpiperazine group .

Basic Question: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing due to potential dust inhalation .

- Spill Management: Neutralize with activated carbon or vermiculite. Avoid water to prevent exothermic reactions with residual chlorinating agents .

Advanced Question: How to design multi-step synthetic routes with improved purity?

Methodological Answer:

- Purification Techniques: Use flash chromatography (silica gel, eluent: EtOAc/hexane 3:7) after each step. Final recrystallization in ethanol removes trace impurities .

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation and minimize side reactions .

Advanced Question: What ecotoxicological assessments are needed for environmental safety?

Methodological Answer:

- OECD Guidelines: Conduct Daphnia magna acute toxicity tests (48-hour EC₅₀) and algal growth inhibition assays. The chloro-thiadiazole group may require biodegradation studies under OECD 301B conditions .

- QSAR Modeling: Predict bioaccumulation potential using logP values (estimated ~2.1) and molecular weight .

Advanced Question: How to compare this compound’s efficacy with structural analogs?

Methodological Answer:

- SAR Studies: Synthesize analogs (e.g., replacing chlorine with fluorine or methyl groups) and compare binding affinities via SPR or ITC. The 4-chloro substitution enhances target selectivity over 5-position analogs .

- Thermodynamic Profiling: Measure ΔG of binding using isothermal titration calorimetry (ITC). Methylpiperazine derivatives often show entropy-driven binding due to hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.